molecular formula C8H13N5O2 B13997666 2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine CAS No. 37789-59-6

2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B13997666
CAS No.: 37789-59-6
M. Wt: 211.22 g/mol
InChI Key: DOVRDOKBEGKCHZ-UHFFFAOYSA-N
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Description

2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of a tetramethylpyrimidine precursor. The reaction conditions often require a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The process is carried out under controlled temperatures to ensure the selective nitration of the desired position on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or nucleic acids. The nitro group can participate in redox reactions, altering the activity of target molecules. The methyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethylpiperidine: A structurally similar compound with different functional groups.

    N,N,N’,N’-tetramethylethylenediamine: Shares the tetramethyl structure but lacks the nitro group.

Properties

CAS No.

37789-59-6

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C8H13N5O2/c1-5-6(13(14)15)7(9-2)11-8(10-5)12(3)4/h1-4H3,(H,9,10,11)

InChI Key

DOVRDOKBEGKCHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)NC)[N+](=O)[O-]

Origin of Product

United States

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